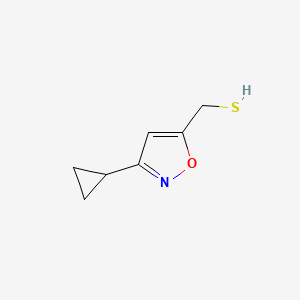

(3-Cyclopropyl-1,2-oxazol-5-yl)methanethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of oxazole derivatives has been a subject of interest due to their potential applications in various fields. In one study, the synthesis of 2,4,5-trisubstituted oxazoles was achieved through a tin(IV) chloride-mediated reaction. This process involved the reaction of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates with nitriles, resulting in good to excellent yields. The mechanism includes the in situ generation of aroylmethylidene malonates from the cyclopropanes, followed by a conjugate addition of nitriles to form nitrilium ion intermediates, which then undergo cyclisation to form the oxazole ring .

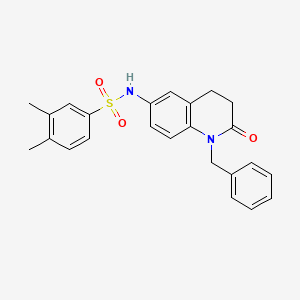

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. This structure is significant due to the oxazole ring's presence in many biologically active molecules. The synthesis methods described in the papers contribute to the understanding of the molecular framework and the substituents' influence on the oxazole ring's properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxazole derivatives are crucial for the formation of the heterocyclic ring. The nucleophilic substitution reaction described in the second study is a key step in the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, which is an intermediate for producing prothioconazole, an agricultural fungicide. The reaction conditions were optimized to achieve near-quantitative yield, demonstrating the efficiency of the process .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are determined through various analytical techniques. In the case of the 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, its purity was confirmed to be 99% by Gas Chromatography-Mass Spectrometer (GC-MS), Fourier Transform infrared spectroscopy (IR), Proton Magnetic Resonance (1H NMR), and Carbon-13 Nuclear Magnetic Resonance (13C NMR). These methods provide detailed information about the molecular structure, purity, and stability of the compound, which are essential for its potential industrial application .

Scientific Research Applications

Synthesis and Chemical Applications

Catalytic Synthesis of Methanethiol Methanethiol, closely related to the compound , can be synthesized directly from hydrogen sulfide and carbon monoxide over vanadium-based catalysts, showing high activity and selectivity at optimal temperatures. This process involves hydrogenation and subsequent reactions leading to methanethiol, highlighting the role of catalysts in the synthesis of sulfur-containing organic compounds (Mul et al., 2003).

Synthesis of Bis(azulen-1-yl) Ketones Compounds related to the queried chemical have been involved in the synthesis of novel bis(azulen-1-yl) ketones. This synthesis involves reactions of certain alkylaromatics with cyclopropyl complexes, underlining the role of cyclopropyl structures (a part of the queried compound) in the formation of complex organic molecules (Boulho et al., 2011).

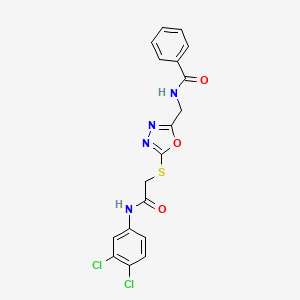

Synthesis of Novel Heterocyclic Compounds Heterocyclic compounds with fragments similar to the queried molecule have been synthesized for their potential antibacterial properties. This underlines the significance of such structures in the development of pharmaceutical agents with possible applications in combating microbial infections (Mehta, 2016).

Biomedical and Pharmacological Applications

Antimicrobial Evaluation Compounds structurally related to the queried chemical have been synthesized and evaluated for their antimicrobial properties. The evaluation against strains like Staphylococcus aureus and Escherichia coli signifies the potential use of such compounds in developing new antimicrobial agents (Sindhu et al., 2013).

Role in Methanotrophy Methanethiol, which shares a sulfur-containing moiety with the queried compound, is consumed by certain methanotrophs, with the process leading to hydrogen sulfide production. This signifies the biological relevance of sulfur-containing compounds in microbial metabolic pathways, hinting at broader ecological implications (Schmitz et al., 2022).

properties

IUPAC Name |

(3-cyclopropyl-1,2-oxazol-5-yl)methanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c10-4-6-3-7(8-9-6)5-1-2-5/h3,5,10H,1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYIKQYYDWLWGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=C2)CS |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Cyclopropyl-1,2-oxazol-5-yl)methanethiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzimidazol-1-yl)-N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B3012370.png)

![3-Bromo-4-{2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B3012372.png)

![2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B3012387.png)